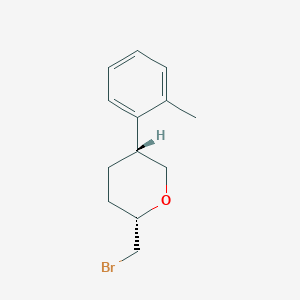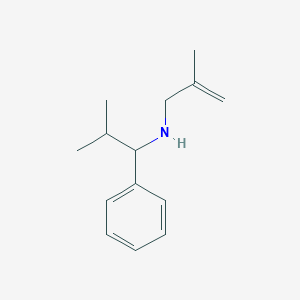
(2-Methyl-1-phenylpropyl)(2-methylprop-2-en-1-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-1-phenylpropyl)(2-methylprop-2-en-1-yl)amine is an organic compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a phenyl group and an amine group attached to a branched carbon chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1-phenylpropyl)(2-methylprop-2-en-1-yl)amine typically involves the reaction of 2-methyl-1-phenylpropan-1-amine with 2-methylprop-2-en-1-yl halide under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade solvents and reagents to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-1-phenylpropyl)(2-methylprop-2-en-1-yl)amine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
(2-Methyl-1-phenylpropyl)(2-methylprop-2-en-1-yl)amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Methyl-1-phenylpropyl)(2-methylprop-2-en-1-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The compound can modulate the activity of these targets, leading to various biochemical and physiological effects . The exact pathways and molecular targets involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-phenylpropan-1-amine: Shares a similar structure but lacks the 2-methylprop-2-en-1-yl group.
2-Methylprop-2-en-1-amine: Contains the 2-methylprop-2-en-1-yl group but lacks the phenyl group.
Uniqueness
(2-Methyl-1-phenylpropyl)(2-methylprop-2-en-1-yl)amine is unique due to the presence of both the phenyl group and the 2-methylprop-2-en-1-yl group, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
2-methyl-N-(2-methylprop-2-enyl)-1-phenylpropan-1-amine |
InChI |
InChI=1S/C14H21N/c1-11(2)10-15-14(12(3)4)13-8-6-5-7-9-13/h5-9,12,14-15H,1,10H2,2-4H3 |
Clé InChI |
FFKMZVLNYSZJSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=CC=C1)NCC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane](/img/structure/B13222976.png)
amine](/img/structure/B13222983.png)
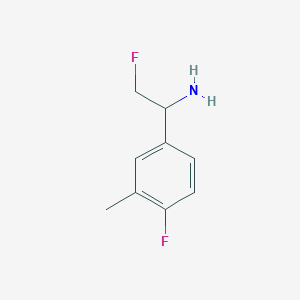
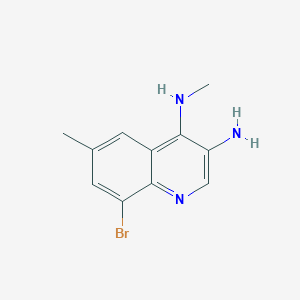

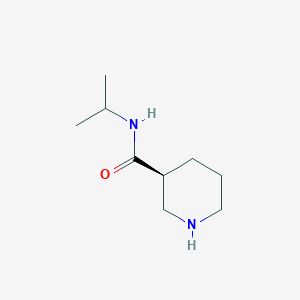

![2-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13223033.png)
![N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13223043.png)
![Methyl 2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13223048.png)
![2-(1-Aminobutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13223049.png)
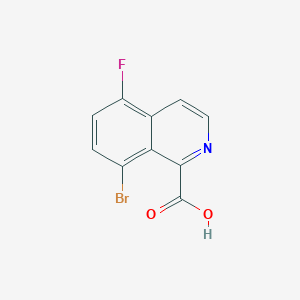
![4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane](/img/structure/B13223067.png)
